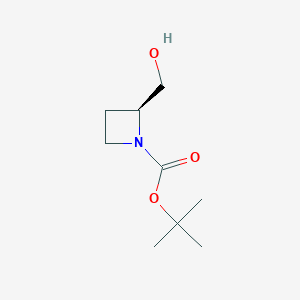

(S)-1-Boc-2-azetidinemethanol

Description

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h7,11H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRUXUKRGUFEKC-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441019 | |

| Record name | (S)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161511-85-9 | |

| Record name | (S)-1-Boc-2-azetidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide for Researchers

CAS Number: 161511-85-9

This in-depth technical guide provides a comprehensive overview of (S)-1-Boc-2-azetidinemethanol, a valuable chiral building block for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and applications, with a focus on quantitative data, experimental protocols, and its role in modern medicinal chemistry.

Core Chemical and Physical Data

This compound, also known as tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, is a stable, non-proteinogenic amino alcohol derivative. Its unique strained four-membered ring structure and chirality make it an attractive component in the design of novel therapeutics.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | Colorless to Yellow Clear Liquid | |

| CAS Number | 161511-85-9 | [1] |

| IUPAC Name | tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | [1] |

| Synonyms | This compound, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, (S)-1-(tert-Butoxycarbonyl)-2-azetidinemethanol | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from the corresponding chiral carboxylic acid, (S)-1-Boc-azetidine-2-carboxylic acid.

Experimental Protocol: Reduction of (S)-1-Boc-azetidine-2-carboxylic acid

This protocol describes a general method for the reduction of the carboxylic acid to the primary alcohol.

Materials:

-

(S)-1-Boc-azetidine-2-carboxylic acid

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of borane-dimethyl sulfide complex (BMS) in THF dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

-

Dilute the mixture with dichloromethane and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following tables summarize the expected data.

¹H NMR Spectroscopy Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | m | 1H | CH-CH₂OH |

| ~3.8-3.6 | m | 2H | N-CH₂ |

| ~3.6-3.4 | m | 2H | CH₂-OH |

| ~2.2-2.0 | m | 2H | CH₂ (ring) |

| 1.45 | s | 9H | C(CH₃)₃ |

¹³C NMR Spectroscopy Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~156 | C=O (Boc) |

| ~80 | C(CH₃)₃ |

| ~65 | CH-CH₂OH |

| ~63 | CH₂-OH |

| ~48 | N-CH₂ |

| ~28 | C(CH₃)₃ |

| ~25 | CH₂ (ring) |

FT-IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Broad, Strong | O-H stretch (alcohol) |

| 2975-2850 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1160 | Strong | C-O stretch (carbamate) |

Mass Spectrometry Data

| m/z | Interpretation |

| 188 | [M+H]⁺ |

| 132 | [M+H - tBu]⁺ |

| 88 | [M+H - Boc]⁺ |

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of a wide range of biologically active molecules. Its constrained azetidine ring can impart favorable conformational rigidity to peptide and small molecule drug candidates, potentially leading to enhanced binding affinity and selectivity for their biological targets.

Peptidomimetics and Constrained Peptides

The incorporation of azetidine-based amino acids into peptides is a well-established strategy to induce specific secondary structures, such as β-turns and γ-turns.[3] These turn structures are often critical for the biological activity of peptides. This compound can be oxidized to the corresponding carboxylic acid and then used in solid-phase peptide synthesis (SPPS) to introduce a constrained, non-natural amino acid residue. This modification can improve metabolic stability and cell permeability of peptide-based drugs.

Chiral Building Block for Small Molecule Synthesis

The hydroxyl group of this compound provides a handle for further chemical modifications, allowing for its incorporation into more complex molecular scaffolds. Its chirality is often transferred to the final product, which is crucial for achieving stereospecific interactions with biological targets. Azetidine-containing compounds have shown promise as inhibitors of various enzymes and receptors, including STAT3 inhibitors and anti-HCMV agents.[4] The rigid azetidine ring can help to position key pharmacophoric groups in a precise orientation for optimal binding.

Signaling Pathways

While this compound itself is a building block and not a direct modulator of signaling pathways, the molecules synthesized from it can have significant effects. For instance, azetidine-containing amides have been developed as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4] The STAT3 pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is implicated in various cancers.

Conclusion

This compound is a versatile and valuable chiral building block in modern drug discovery. Its unique structural features and synthetic accessibility make it a key component in the development of novel peptidomimetics and small molecule therapeutics targeting a range of diseases. This guide provides researchers with the essential technical information to effectively utilize this compound in their research and development endeavors.

References

- 1. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (S)-1-Boc-2-azetidinemethanol: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Boc-2-azetidinemethanol, a key building block in modern medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system. This document outlines its physicochemical properties, provides a detailed experimental protocol for a key synthetic application, and explores its role in modulating a significant signaling pathway.

Physicochemical Properties of this compound

This compound, also known as tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, is a chiral molecule widely used in organic synthesis.[1] Its Boc (tert-butoxycarbonyl) protecting group offers stability and facilitates controlled reactions, making it an ideal starting material for multi-step syntheses.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol | [2] |

| Storage | 2-8°C, Keep in dark place, Sealed in dry | [2] |

| CAS Number | 161511-85-9 | [1] |

Application in the Synthesis of α4β2 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists

This compound is a crucial intermediate in the synthesis of potent and selective partial agonists for the α4β2 nicotinic acetylcholine receptor (nAChR).[3][4] These receptors are implicated in a variety of neurological processes and are a key target for drugs aimed at treating conditions like nicotine addiction and depression.[3][5] The synthesis often involves a Mitsunobu reaction to couple the azetidine methanol moiety with a functionalized pyridine ring system.[4]

The following diagram outlines the general workflow for the synthesis of a key intermediate for an α4β2 nAChR partial agonist, starting from this compound.

References

- 1. tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10511797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-L-azetidine-2-carboxylic acid CAS#: 51077-14-6 [m.chemicalbook.com]

- 3. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

(S)-1-Boc-2-azetidinemethanol physical properties

An In-depth Technical Guide to the Physical Properties of (S)-1-Boc-2-azetidinemethanol

Introduction

This compound, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including the protective tert-butoxycarbonyl (Boc) group and the reactive hydroxymethyl group, make it a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. This guide provides a comprehensive overview of the physical properties of this compound, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and drug development professionals.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented below.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₃[1] |

| Molecular Weight | 187.24 g/mol [1][2] |

| Appearance | Colorless to light yellow clear liquid[1] |

| Density | 1.05 g/mL[1] |

| Refractive Index (n20D) | 1.46[1] |

| Optical Rotation ([a]20D) | -76 to -72 ° (c = 1 in MeOH)[1] |

| Purity | ≥ 98% (Chiral purity)[1] |

| Storage Conditions | 2 - 8 °C[1] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the methodologies for measuring key physical parameters.

Melting Point Determination (General Protocol for Organic Solids)

While this compound is a liquid at room temperature, the determination of the melting point is a standard procedure for characterizing related solid organic compounds. The melting point can indicate the purity of a substance, with pure compounds typically exhibiting a sharp melting range of 0.5-1.0°C.[3] Impurities tend to lower and broaden the melting range.[3] Two common methods are the Mel-Temp apparatus and the Thiele tube method.[3]

Method 1: Mel-Temp Apparatus

-

Sample Preparation: A small amount of the finely powdered organic solid is packed into a capillary tube.[3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus, and the thermometer is inserted into the designated well.

-

Heating: The sample is heated rapidly to determine an approximate melting point. The apparatus is then allowed to cool.

-

Accurate Measurement: A fresh sample is heated slowly, at a rate of about 2°C per minute, especially near the expected melting point.[3]

-

Observation: The temperatures at which the substance begins to melt and when it completely liquefies are recorded as the melting point range.[4]

Method 2: Thiele Tube Method

-

Sample Preparation: The solid sample is packed into a capillary tube.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then suspended in a Thiele tube containing a high-boiling point liquid like mineral oil.[3]

-

Heating: The side arm of the Thiele tube is gently heated to create a convection current that ensures uniform heating of the liquid bath.[3]

-

Observation: The melting range is observed and recorded as in the Mel-Temp method.[3]

Caption: Workflow for Melting Point Determination.

Optical Rotation Measurement

Optical rotation is a critical physical property for chiral molecules like this compound, as it confirms the stereochemical identity of the compound.[5] The measurement is performed using a polarimeter.[5][6]

Protocol:

-

Instrument Preparation: The polarimeter is turned on and allowed to warm up for at least 10 minutes.[6] The instrument is set to the "optical rotation" mode.[6]

-

Blank Measurement: A polarimeter cell is filled with the pure solvent (e.g., methanol, as specified for the target compound) to be used for the sample solution. This "blank" is placed in the polarimeter, and the instrument is zeroed.[6]

-

Sample Preparation: A solution of the chiral compound is prepared at a known concentration (c), typically in g/mL.[6][7] For this compound, a concentration of 1 g in methanol is specified.[1]

-

Sample Measurement: The polarimeter cell is rinsed and filled with the sample solution, ensuring no air bubbles are present.[6] The cell is placed in the instrument, and the observed rotation (α) is measured.[6] The temperature (T) and the wavelength of the light source (λ, typically the sodium D-line at 589 nm) are also recorded.[7][8]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula[5][6][9]:

[α]Tλ = α / (l * c)

Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light.

-

Caption: Workflow for Optical Rotation Measurement.

Logical Relationships of Physical Properties

The physical state and properties of this compound are interconnected. The following diagram illustrates these relationships.

Caption: Interrelation of Physical Properties.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound and the experimental protocols for their determination. The data and methodologies presented are essential for the effective use of this compound in research and development, particularly in the fields of synthetic organic chemistry and drug discovery. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10511797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]

(S)-1-Boc-2-azetidinemethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-azetidinemethanol is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring and versatile functional groups make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the development of peptide-based drugs and other complex organic molecules. This guide provides an in-depth overview of its structure, stereochemistry, synthesis, and applications.

Structure and Stereochemistry

This compound, also known by its IUPAC name tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, possesses a unique structure featuring a four-membered azetidine ring.[1] The nitrogen atom of the ring is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and facilitates its use in various synthetic transformations.[2] The stereochemistry at the C2 position is designated as (S), which is crucial for the biological activity of many of its derivatives.

Molecular Formula: C₉H₁₇NO₃[1]

Molecular Weight: 187.24 g/mol [1]

The hydroxymethyl group at the C2 position provides a key site for further functionalization, allowing for the extension of the molecule and its incorporation into larger, more complex structures.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound and its precursor, (S)-1-Boc-azetidine-2-carboxylic acid, is presented below.

| Property | This compound | (S)-1-Boc-azetidine-2-carboxylic acid |

| CAS Number | 161511-85-9[1] | 51077-14-6[3] |

| Appearance | Colorless to light yellow clear liquid | Crystals[3] |

| Molecular Formula | C₉H₁₇NO₃[1] | C₉H₁₅NO₄[3] |

| Molecular Weight | 187.24 g/mol [1] | 201.22 g/mol [3] |

| Density | 1.05 g/mL | Not available |

| Refractive Index | n20D 1.46 | Not available |

| Optical Rotation | [a]20D = -76 to -72 ° (c = 1 in MeOH) | [α]/D -120.0±2.0°, c = 1 in methanol[3] |

Note on NMR Data: Specific ¹H and ¹³C NMR spectra for this compound were not found in the provided search results. However, based on data for structurally similar N-Boc protected azetidine derivatives, the following characteristic shifts can be expected.[4][5]

-

¹H NMR (CDCl₃):

-

Boc group: A singlet around δ 1.45 ppm (9H).

-

Azetidine ring protons (CH₂): Multiplets in the range of δ 2.0-2.7 ppm and δ 3.8-4.2 ppm.

-

CH proton at C2: A multiplet around δ 4.0-4.5 ppm.

-

CH₂OH protons: Multiplets around δ 3.5-3.8 ppm.

-

OH proton: A broad singlet, which may exchange with D₂O.

-

-

¹³C NMR (CDCl₃):

-

Boc group (C(CH₃)₃): A signal around δ 28.5 ppm.

-

Boc group (C=O): A signal around δ 156.0 ppm.

-

Boc group (C(CH₃)₃): A signal around δ 80.0 ppm.

-

Azetidine ring carbons (CH₂): Signals in the range of δ 25-50 ppm.

-

CH carbon at C2: A signal around δ 60-65 ppm.

-

CH₂OH carbon: A signal around δ 65-70 ppm.

-

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid precursor, (S)-1-Boc-azetidine-2-carboxylic acid. The general synthetic workflow involves the reduction of the carboxylic acid to the primary alcohol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (S)-1-Boc-azetidine-2-carboxylic acid

This protocol describes the protection of the secondary amine of (S)-azetidine-2-carboxylic acid with a Boc group.

Materials:

-

(S)-Azetidine-2-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Dioxane and Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-azetidine-2-carboxylic acid in an aqueous solution of sodium hydroxide (or another suitable base) and dioxane at 0 °C.

-

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-Boc-azetidine-2-carboxylic acid as a crystalline solid.[3]

Experimental Protocol: Synthesis of this compound

This protocol outlines the reduction of the carboxylic acid to the primary alcohol.

Materials:

-

(S)-1-Boc-azetidine-2-carboxylic acid

-

Borane tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-1-Boc-azetidine-2-carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane tetrahydrofuran complex (BH₃·THF) or a suspension of lithium aluminum hydride (LiAlH₄) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous NaHCO₃ solution at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry due to its ability to impart conformational rigidity and improve physicochemical properties of drug candidates.[2] Azetidine-containing compounds have been investigated for a wide range of biological activities, including as antibacterial agents and inhibitors of various enzymes.[6]

This compound serves as a key building block for introducing the (S)-2-(hydroxymethyl)azetidine moiety into larger molecules. This is particularly valuable in:

-

Peptide Synthesis: The incorporation of azetidine-based amino acids into peptides can enhance their metabolic stability and conformational constraint, leading to improved biological activity and selectivity.[2]

-

Synthesis of Bioactive Molecules: The hydroxymethyl group can be readily converted to other functional groups, such as aldehydes, amines, or halides, providing a handle for further synthetic modifications in the development of novel small molecule drugs.[2] For instance, azetidine derivatives have shown promise as potent inhibitors of the STAT3 signaling pathway, which is implicated in various cancers.

-

Fragment-Based Drug Discovery: The rigid azetidine ring system is an attractive scaffold in fragment-based drug design, where small, rigid molecules are used as starting points for the development of more potent and selective inhibitors.

Caption: Applications of this compound in drug discovery.

References

- 1. tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10511797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Boc-L-氮杂环丁烷-2-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-Boc-2-azetidinemethanol: A Technical Guide for Drug Discovery Professionals

(S)-1-Boc-2-azetidinemethanol is a versatile building block in medicinal chemistry, playing a crucial role as an intermediate in the synthesis of novel therapeutics.[1] Its unique strained azetidine ring and the presence of a protected amine and a primary alcohol offer synthetic handles for the construction of complex molecular architectures. This guide provides an in-depth overview of its suppliers, technical specifications, and applications, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Technical Data and Physical Properties

This compound, with the CAS number 161511-85-9, is a chiral compound valued for its specific stereochemistry in designing selective drug candidates.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 161511-85-9 | [1] |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Purity | ≥ 98% (Chiral purity) | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.05 g/mL | [1] |

| Optical Rotation | [α]20D = -76 to -72 ° (c = 1 in MeOH) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Suppliers and Pricing

This compound is available from several chemical suppliers specializing in research and development quantities. Pricing is often dependent on the quantity and purity required. Below is a list of notable suppliers. For current pricing, it is recommended to visit the suppliers' websites or contact them directly.

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Pricing available upon signing in or by request. |

| Chem-Impex | --INVALID-LINK-- | Promotional tiered discounts may be available for online orders.[1] |

| BOC Sciences | --INVALID-LINK-- | Inquire for pricing.[] |

| Chemrio | --INVALID-LINK-- | Pricing and availability can be checked on their product page. |

Applications in Drug Discovery

The primary application of this compound lies in its use as a versatile intermediate for the synthesis of pharmaceuticals.[1] The azetidine scaffold is a key feature in a number of biologically active compounds. Its utility extends to several areas of drug development:

-

Peptide Synthesis : It can be incorporated into peptides to create peptidomimetics with enhanced stability and bioavailability.[1]

-

Bioconjugation : The hydroxymethyl group allows for its attachment to other biomolecules, which is useful for targeted drug delivery.[1]

-

PROTACs and ADC Linkers : While the isomeric 1-Boc-azetidine-3-yl-methanol is explicitly mentioned as a non-cleavable ADC and PROTAC linker, the structural motifs of this compound make it a suitable building block for similar applications in targeted protein degradation.

Representative Experimental Protocol: PROTAC Synthesis

The following is a representative protocol for the synthesis of a PROTAC, illustrating how a hydroxyl-containing linker building block like this compound could be utilized. This protocol is based on established methods for PROTAC synthesis using Boc-protected linkers.

Step 1: Activation of the Hydroxyl Group

The primary alcohol of this compound must first be converted into a more reactive group, such as a tosylate or a mesylate, to facilitate coupling with the first ligand.

-

Reaction Setup : Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Addition of Reagents : Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Reaction Conditions : Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the activated linker.

Step 2: Coupling of the E3 Ligase Ligand

The activated linker is then coupled to the E3 ligase ligand.

-

Reaction Setup : Dissolve the E3 ligase ligand (e.g., an amine-functionalized pomalidomide derivative) (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).

-

Addition of Base : Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Coupling Reaction : Add the activated linker from Step 1 (1.1 eq) to the reaction mixture.

-

Reaction Conditions : Stir the mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification : Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain the Boc-protected E3 ligase-linker intermediate.

Step 3: Boc Deprotection

The Boc protecting group is removed to expose the secondary amine of the azetidine ring.

-

Reaction Setup : Dissolve the intermediate from Step 2 in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

-

Reaction Conditions : Stir the solution at room temperature for 1-2 hours, monitoring for the complete consumption of the starting material.

-

Work-up : Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting TFA salt can often be used directly in the next step after thorough drying.

Step 4: Coupling of the Protein of Interest (POI) Warhead

The final step is the coupling of the deprotected linker-E3 ligase ligand intermediate with the ligand for the target protein.

-

Reaction Setup : Dissolve the POI ligand with a carboxylic acid functionality (1.0 eq) in anhydrous DMF.

-

Pre-activation : Add a coupling agent such as HATU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

-

Final Coupling : Add the deprotected intermediate from Step 3 (1.1 eq) to the reaction mixture.

-

Reaction Conditions : Stir the reaction under an inert atmosphere at room temperature for 16-24 hours.

-

Work-up and Purification : Dilute with ethyl acetate and wash with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC product by preparative HPLC.

Visualizing Workflows in Drug Discovery

PROTAC Synthesis Workflow

The following diagram illustrates the general synthetic workflow for preparing a PROTAC molecule, highlighting the sequential addition of the E3 ligase ligand and the target protein ligand to a central linker scaffold derived from a building block like this compound.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this biological pathway.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

An In-Depth Technical Guide to the Storage and Stability of (S)-1-Boc-2-azetidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability profile of (S)-1-Boc-2-azetidinemethanol, a key building block in pharmaceutical synthesis. Understanding these parameters is critical for maintaining the compound's purity, ensuring experimental reproducibility, and adhering to regulatory standards in drug development.

Chemical Profile

This compound is a chiral azetidine derivative protected with a tert-butyloxycarbonyl (Boc) group. Its structure features a primary alcohol, which is a key reactive site for further synthetic modifications, and a Boc-protected amine within a strained four-membered ring. The stability of this molecule is largely influenced by the lability of the Boc group and the reactivity of the hydroxyl group.

| Property | Value |

| IUPAC Name | tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate[1] |

| Synonyms | This compound |

| CAS Number | 161511-85-9[1] |

| Molecular Formula | C₉H₁₇NO₃[1] |

| Molecular Weight | 187.24 g/mol [1] |

| Appearance | Colorless to yellow clear liquid |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on safety data sheets for the enantiomer and general best practices for stable organic compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes potential degradation over long-term storage. Storing in a cool area is advised.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Protects against potential oxidation of the primary alcohol and degradation from atmospheric moisture. |

| Container | Tightly sealed, light-resistant container (e.g., amber glass vial) | Prevents exposure to light, which can catalyze degradation, and air. A tightly closed container is crucial.[2] |

| Moisture | Keep in a dry environment | Avoids hydrolysis of the Boc group, although it is generally stable to neutral water. |

Stability Profile and Potential Degradation Pathways

The stability of this compound is primarily influenced by the Boc protecting group, which is known to be sensitive to acidic conditions and high temperatures.[3][4][5][6][7]

Key Instabilities:

-

Acidic Conditions: The Boc group is readily cleaved under acidic conditions, leading to the formation of the unprotected (S)-azetidin-2-ylmethanol and gaseous byproducts (isobutylene and CO₂). This is the most significant and likely degradation pathway.

-

Thermal Stress: Elevated temperatures can induce the thermolytic cleavage of the Boc group.[3][5]

-

Oxidative Stress: The primary alcohol is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents.

-

Basic Conditions: The Boc group is generally stable under basic conditions.[6]

A proposed logical workflow for assessing the stability of this compound is outlined in the diagram below.

Caption: Workflow for assessing the chemical stability of this compound.

Experimental Protocols for Stability Assessment

The following are representative protocols for conducting forced degradation studies to understand the stability of this compound.

4.1. General Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

For each stress condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.

-

Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis).

4.2. Analytical Method

A stability-indicating HPLC method should be developed and validated. A typical starting point would be:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with acetonitrile and water (with 0.1% formic acid, if compatible with the compound's stability)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

4.3. Forced Degradation Protocols

| Experiment | Protocol |

| Acid Hydrolysis | 1. Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. 2. Incubate at room temperature for pre-determined time points (e.g., 0, 2, 4, 8, 24 hours). 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis. |

| Base Hydrolysis | 1. Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. 2. Incubate at room temperature for pre-determined time points. 3. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis. |

| Oxidative Degradation | 1. Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. 2. Incubate at room temperature, protected from light, for pre-determined time points. 3. At each time point, withdraw an aliquot and dilute for HPLC analysis. |

| Thermal Degradation | 1. Place a solid sample of the compound in a controlled temperature oven at 60°C. 2. Place a solution of the compound (in a suitable solvent) in the same oven. 3. Sample at pre-determined time points and prepare for HPLC analysis. |

| Photostability | 1. Expose a solid sample and a solution of the compound to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. Analyze the samples by HPLC after the exposure period. |

The potential degradation pathway of this compound under acidic conditions is illustrated in the diagram below.

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Summary and Recommendations

This compound is a stable compound under neutral and basic conditions when stored properly. The primary liability is the acid-sensitive Boc protecting group. For optimal stability, the compound should be stored refrigerated, under an inert atmosphere, and protected from light.

For researchers and drug development professionals, it is imperative to:

-

Verify Purity: Always check the purity of the compound upon receipt and before use, especially if it has been stored for an extended period.

-

Avoid Acidic Conditions: Be mindful of the pH of reaction mixtures and purification steps (e.g., chromatography) to prevent unintended deprotection.

-

Perform Compatibility Studies: When formulating this compound, conduct compatibility studies with excipients to ensure its stability in the final dosage form.

By adhering to these guidelines, the chemical integrity of this compound can be maintained, ensuring its successful application in research and development.

References

- 1. tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10511797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of (S)-1-Boc-2-azetidinemethanol: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the safety and handling precautions for (S)-1-Boc-2-azetidinemethanol (CAS No. 161511-85-9), a chiral building block integral to pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

A critical point of consideration for handlers of this compound is the existing discrepancy in its published hazard classifications. While some sources, such as the European Chemicals Agency (ECHA) classification available on PubChem, designate it as "Acute Tox. 3" with the hazard statement H301: Toxic if swallowed, other suppliers classify it as non-hazardous.[1] For instance, a Safety Data Sheet (SDS) from TCI Chemicals states it is "Not a hazardous substance or mixture".[2] Given this conflicting information, a conservative approach is strongly recommended, treating the compound as potentially toxic if ingested and handling it with appropriate care at all times.

Physicochemical and Hazard Information

This compound, also known as tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate, is a colorless to light yellow clear liquid.[3] A summary of its key physicochemical properties and conflicting hazard classifications is presented below.

| Property | Value | Reference |

| CAS Number | 161511-85-9 | [4] |

| Molecular Formula | C₉H₁₇NO₃ | [1][4] |

| Molecular Weight | 187.24 g/mol | [1][4] |

| Appearance | Colorless to Yellow clear liquid | [3] |

| Purity | ≥ 98% (Chiral purity) | [3] |

| Density | 1.05 g/mL | [3] |

| Optical Rotation | [a]20D = -76 to -72 ° (C = 1 in MeOH) | [3] |

| Storage Temperature | 2 - 8 °C | [3] |

| Hazard Classification Source | GHS Pictogram | Signal Word | Hazard Statement(s) |

| PubChem (ECHA) | Skull and crossbones | Danger | H301: Toxic if swallowed |

| Apollo Scientific | Exclamation mark | Warning | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation |

| TCI Chemicals SDS | No pictogram | No signal word | Not a hazardous substance or mixture |

Personal Protective Equipment (PPE) and Engineering Controls

Due to the conflicting safety data, stringent adherence to PPE and engineering controls is mandatory to minimize exposure.

| Control | Specification |

| Engineering Controls | Work in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure safety shower and eyewash stations are readily accessible. |

| Eye/Face Protection | Chemical safety goggles or a face shield must be worn.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[7] A laboratory coat must be worn to protect skin and clothing. |

| Respiratory Protection | If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring user safety.

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wash hands thoroughly after handling.[2]

-

Avoid breathing vapors or mist.[5]

-

Use only non-sparking tools if there is a risk of ignition.

-

Keep away from incompatible substances such as strong oxidizing agents.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Recommended storage temperature is between 2-8°C.[3]

-

Store locked up, away from general laboratory traffic.[5]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5] |

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Do not allow the product to enter drains or waterways.[5]

Disposal:

This compound and its contaminated materials must be treated as hazardous waste.

-

Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container.

-

Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials.

-

Professional Disposal: Arrange for disposal by a licensed professional waste disposal service in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the recommended workflow for safe handling and the logical relationship of safety precautions.

Caption: A logical workflow for the safe handling of this compound.

Caption: Interrelationship of safety precautions for this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most recent Safety Data Sheet from their specific supplier and adhere to all institutional and regulatory guidelines. The conflicting hazard information necessitates a cautious and well-informed approach to working with this compound.

References

- 1. tert-butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10511797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. aksci.com [aksci.com]

- 6. aaronchem.com [aaronchem.com]

- 7. benchchem.com [benchchem.com]

(S)-1-Boc-2-azetidinemethanol: A Chiral Scaffold for Advanced Synthesis and Drug Discovery

(S)-1-Boc-2-azetidinemethanol is a versatile, chiral building block prized in medicinal chemistry and asymmetric synthesis. Its strained four-membered ring and defined stereochemistry at the C2 position make it an invaluable precursor for the synthesis of complex molecular architectures with high stereochemical control. This technical guide explores the primary applications of this compound, detailing its role in the construction of chiral ligands, as a key intermediate in the synthesis of bioactive molecules, and its functional group transformations into other key synthetic intermediates.

Core Applications in Synthesis

The utility of this compound stems from its dual functionality: a nucleophilic primary alcohol and a protected secondary amine embedded within a rigid, chiral azetidine ring. This structure allows for a variety of chemical modifications, making it a cornerstone for several advanced synthetic applications.

Chiral Ligands for Asymmetric Catalysis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of novel chiral ligands. These ligands are instrumental in asymmetric catalysis, where they transfer their stereochemical information to a metal center, enabling the production of enantiomerically enriched products. The azetidine scaffold provides a rigid backbone, which is a desirable feature in ligand design for achieving high levels of stereoselectivity.

Derivatives of chiral azetidines have been successfully employed as ligands in a range of catalytic reactions, including asymmetric hydrogenation, where they have been shown to afford products with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr).[1]

Intermediate for Bioactive Molecules and Drug Discovery

Azetidines are recognized as "privileged" structures in medicinal chemistry, appearing in a number of approved pharmaceuticals and clinical candidates.[2] The rigid nature of the azetidine ring can confer favorable properties to a drug molecule, such as improved binding affinity to biological targets and enhanced metabolic stability.

This compound serves as a key starting material for the synthesis of more complex azetidine derivatives that are incorporated into potential therapeutics. For instance, chiral azetidin-2-one (β-lactam) derivatives have been designed and synthesized as tubulin polymerization inhibitors for cancer therapy.[3] These compounds have demonstrated potent antiproliferative activities, with IC50 values in the sub-micromolar range against various cancer cell lines.[3] The azetidine moiety is crucial for the spatial arrangement of pharmacophoric groups, enabling effective interaction with the biological target.

Furthermore, the azetidine scaffold is a key component in the design of inhibitors for enzymes such as HIV protease.[4][5][6] The unique stereochemistry and conformational rigidity of the ring system allow for the precise positioning of side chains to interact with the active site of the enzyme.

Precursor to Other Chiral Building Blocks

The primary alcohol of this compound can be readily transformed into other functional groups, thus expanding its utility as a versatile chiral precursor. Two key transformations are its oxidation to the corresponding aldehyde and its conversion to an amine via a Mitsunobu reaction.

-

(S)-1-Boc-azetidine-2-carbaldehyde: This aldehyde is a valuable intermediate for chain extension reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions, allowing for the introduction of diverse substituents at the C2 position with retention of stereochemistry.

-

(R)-1-Boc-2-(aminomethyl)azetidine Derivatives: The Mitsunobu reaction allows for the conversion of the alcohol to a primary amine with inversion of the stereocenter. This transformation is crucial for the synthesis of chiral diamines and other nitrogen-containing ligands and pharmacophores.

Key Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key transformations of this compound.

Oxidation to (S)-1-Boc-azetidine-2-carbaldehyde via Swern Oxidation

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[7][8]

Reaction Scheme:

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Design, synthesis and antitumor evaluation of novel chiral diaryl substituted azetidin-2-one derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

Chiral Building Blocks for Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality, the "handedness" of molecules, is a fundamental principle in medicinal chemistry, profoundly influencing a drug's interaction with biological systems.[1] Since biological targets like enzymes and receptors are themselves chiral, they often exhibit strong stereoselectivity, leading to significant differences in the pharmacological and toxicological profiles of a drug's enantiomers.[2][3] This guide provides an in-depth technical overview of the critical role of chiral building blocks in modern drug development. It covers strategies for obtaining enantiomerically pure compounds, presents quantitative data on the differential activity of enantiomers, details key experimental protocols for synthesis and analysis, and illustrates the underlying principles through logical diagrams. Adherence to single-enantiomer drug development, spurred by regulatory guidelines from agencies like the FDA since 1992, has become a cornerstone of creating safer and more effective pharmaceuticals.[4][5]

The Imperative of Chirality in Drug Action

The biological activity of a chiral drug is often dominated by one of its enantiomers, termed the eutomer , while the other, the distomer , may be less active, inactive, or even responsible for adverse effects.[6][7] The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[1][7]

The Easson-Stedman hypothesis provides a foundational model for understanding these differences, proposing that the more potent enantiomer engages in a three-point interaction with its chiral receptor, whereas the less potent enantiomer can only achieve a two-point binding, resulting in a weaker or non-existent biological response.[8][9][10] This stereospecific recognition underscores the necessity of developing single-enantiomer drugs to maximize therapeutic benefit and minimize risk.[3]

Comparative Activity of Enantiomers

The disparity in biological effects between enantiomers is a common phenomenon. A single-enantiomer formulation can lead to a better therapeutic index, a more straightforward pharmacokinetic profile, and a reduction in drug interactions.[3] The following table summarizes the distinct activities of enantiomers for several well-known drugs.

| Drug | Eutomer (Active Enantiomer) | Distomer (Less Active/Inactive/Toxic) | Therapeutic Class | Eudismic Ratio (Approx.) |

| Ibuprofen | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen (acts as a pro-drug, slowly converts to S-form in vivo)[6][11] | NSAID | >100 (COX-1 Inhibition)[12] |

| Albuterol | (R)-(-)-Levalbuterol | (S)-(+)-Albuterol (associated with adverse effects)[12] | Bronchodilator | ~100 |

| Ethambutol | (S,S)-(+)-Ethambutol | (R,R)-(-)-Ethambutol (less active) & meso-form (inactive)[13] | Antitubercular | 500 |

| Ketamine | (S)-(+)-Ketamine | (R)-(-)-Ketamine (associated with psychotomimetic side effects)[12] | Anesthetic | 3-4 |

| Propranolol | (S)-(-)-Propranolol | (R)-(+)-Propranolol (membrane stabilizing activity, but weak β-blockade)[7] | Beta-Blocker | ~100 |

| Penicillamine | (S)-Penicillamine | (R)-Penicillamine (highly toxic)[13] | Anti-arthritic | N/A (Toxicity) |

Strategies for Accessing Chiral Building Blocks

The synthesis of enantiomerically pure drugs relies on a robust supply of chiral building blocks. Several key strategies are employed in the pharmaceutical industry to achieve this.[14][15]

-

Chiral Pool Synthesis: Utilizes naturally occurring chiral molecules, such as amino acids, sugars, or terpenes, as inexpensive and readily available starting materials.

-

Chiral Resolution: Separates a racemic mixture into its constituent enantiomers. This is a widely used industrial method but has the inherent drawback of a maximum 50% yield for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.[16]

-

Asymmetric Synthesis: Employs chiral catalysts, reagents, or auxiliaries to convert a prochiral starting material into a predominantly single-enantiomer product.[17][18] This is the most elegant and often preferred method as it avoids the waste associated with resolution.[16]

The logical flow of selecting a strategy for chiral synthesis is depicted below.

Caption: Decision framework for selecting a chiral synthesis strategy.

Key Methodologies in Chiral Synthesis and Analysis

The successful development of chiral drugs hinges on reliable and efficient experimental methods for both their synthesis and the verification of their stereochemical purity.

Asymmetric Synthesis: Noyori Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for creating chiral centers with high enantioselectivity.[19] The Noyori catalysts, based on Ruthenium-BINAP complexes, are particularly effective for the reduction of ketones and alkenes.[18]

Table 2: Performance of Noyori-type Catalysts in Asymmetric Hydrogenation [19]

| Substrate | Catalyst | H₂ Pressure (atm) | Temp (°C) | Solvent | Yield (%) | Enantiomeric Excess (e.e. %) |

| Methyl acetoacetate | Ru(II)BINAP | 100 | 25-30 | Methanol | >98 | 99 |

| 2-(6'-methoxy-2'-naphthyl)acrylic acid | Ru(II)BINAP | 4 | 15 | Methanol | 97 | 95 |

| 1-tetralone | (S,S)-TsDPEN-Ru | 5 (H₂/N₂) | 28 | Isopropanol | 99 | 99 |

| 2,4,4-trimethyl-2-cyclohexenone | Ru-BINAP/diamine | 30 | 30 | Methanol | 98 | 96 |

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

-

Catalyst Preparation: In an inert atmosphere glovebox, a solution of [RuCl₂(p-cymene)]₂ and the chiral ligand (e.g., (S,S)-TsDPEN) in a 1:1 molar ratio is stirred in an anhydrous solvent like isopropanol for 1 hour.

-

Reaction Setup: The prochiral ketone substrate is dissolved in the chosen solvent (e.g., a 5:2 mixture of formic acid and triethylamine for transfer hydrogenation) in a high-pressure autoclave.[19]

-

Hydrogenation: The prepared catalyst solution (typically 0.01 to 1 mol%) is added to the autoclave. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the specified pressure.

-

Execution: The reaction mixture is stirred vigorously at the designated temperature for a period of 12-48 hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is then purified using flash column chromatography on silica gel to isolate the chiral alcohol.

-

Analysis: The enantiomeric excess of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).

The general workflow for this type of catalytic process is illustrated below.

Caption: General workflow for a catalytic asymmetric synthesis.

Chiral Resolution: Diastereomeric Salt Formation

This classical method involves reacting a racemic mixture (e.g., a carboxylic acid or an amine) with a pure enantiomer of a resolving agent to form a pair of diastereomeric salts.[12][20] These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized.[21]

Experimental Protocol: Resolution of (±)-α-Phenylethylamine

-

Salt Formation: (±)-α-Phenylethylamine is dissolved in a suitable solvent, such as methanol. An equimolar amount of a chiral resolving agent, like (+)-tartaric acid, is dissolved in the same solvent and added to the amine solution.

-

Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, (-)-α-phenylethylammonium (+)-tartrate, will preferentially crystallize.

-

Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of Free Enantiomer: The isolated diastereomeric salt is dissolved in water, and the solution is made basic (e.g., with NaOH) to deprotonate the ammonium salt, liberating the free (-)-α-phenylethylamine.

-

Extraction: The enantiomerically enriched amine is extracted from the aqueous solution using an organic solvent like dichloromethane. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the purified enantiomer.

-

Analysis: The optical purity of the resolved amine is determined by polarimetry and/or chiral HPLC.

Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound.[12][22] The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[21]

Experimental Protocol: Determination of Enantiomeric Excess

-

Sample Preparation: A small amount of the chiral compound (approx. 1 mg/mL) is accurately weighed and dissolved in the mobile phase or a compatible solvent.[23]

-

System Setup: An HPLC system is equipped with a suitable chiral column (e.g., a polysaccharide-based Chiralpak® or Chiralcel® column).

-

Mobile Phase: A pre-mixed and degassed mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is pumped through the system at a constant flow rate (e.g., 1.0 mL/min).[23] For basic or acidic analytes, additives like diethylamine or trifluoroacetic acid may be used to improve peak shape.

-

Injection: A small volume (e.g., 10 µL) of the prepared sample is injected onto the column.[24]

-

Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.

-

Calculation: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (Area₁ and Area₂) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100[25]

Stereoselective Receptor Interaction

The molecular basis for the differential activity of enantiomers lies in their interaction with the chiral environment of a biological receptor. For G-protein coupled receptors (GPCRs), such as the β-adrenergic receptor, one enantiomer (the eutomer) will fit optimally into the binding pocket, triggering a downstream signaling cascade. The distomer, due to its different spatial arrangement, binds poorly or in a non-productive orientation, failing to elicit the same response.[26]

Caption: Differential signaling by drug enantiomers at a GPCR.

Conclusion

The strategic use of chiral building blocks is indispensable in modern medicinal chemistry. The shift from racemic mixtures to single-enantiomer drugs has been a significant advance, leading to pharmaceuticals with improved efficacy, safety, and specificity.[6] A thorough understanding of asymmetric synthesis, chiral resolution techniques, and robust analytical methods for determining enantiomeric purity is essential for researchers and scientists in the field. As drug development continues to evolve towards greater precision, the demand for novel and efficient methods to access complex chiral building blocks will only intensify, driving further innovation in stereoselective synthesis.

References

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 6. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 7. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 8. Explain Easson and Stedman hypothetical interaction between the two enant.. [askfilo.com]

- 9. scribd.com [scribd.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral drugs - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chiral resolution - Wikipedia [en.wikipedia.org]

- 17. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]

- 18. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. pharmtech.com [pharmtech.com]

- 21. pure-synth.com [pure-synth.com]

- 22. heraldopenaccess.us [heraldopenaccess.us]

- 23. benchchem.com [benchchem.com]

- 24. uma.es [uma.es]

- 25. physicsforums.com [physicsforums.com]

- 26. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Boc-Protected Azetidine Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged as privileged scaffolds in medicinal chemistry and drug discovery.[1] Their inherent ring strain, conformational rigidity, and ability to serve as bioisosteric replacements for other cyclic and acyclic moieties make them attractive building blocks for novel therapeutic agents.[2][3] The incorporation of the azetidine ring can significantly influence the physicochemical and pharmacological properties of a molecule, often leading to improved potency, selectivity, metabolic stability, and solubility.[4]

Among the various strategies to manipulate and functionalize the azetidine core, the use of the tert-butyloxycarbonyl (Boc) protecting group has become indispensable. The Boc group provides a robust yet readily cleavable handle that allows for precise chemical modifications at other positions of the azetidine ring. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Boc-protected azetidine derivatives, with a focus on detailed experimental protocols and quantitative data to aid researchers in their drug discovery and development endeavors.

Synthesis of Key Boc-Protected Azetidine Intermediates

The synthesis of Boc-protected azetidine derivatives often starts from commercially available precursors and involves key transformations such as protection, oxidation, and olefination. The following sections detail the experimental protocols for the preparation of pivotal intermediates.

Protocol 1: Synthesis of tert-Butyl 3-Hydroxyazetidine-1-carboxylate

This protocol describes the synthesis of a key precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, starting from 1-benzylazetidin-3-ol.[1]

Experimental Protocol:

-

Debenzylation: To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in tetrahydrofuran (THF, 350 mL), 5% Palladium on carbon (Pd/C, 1.75 g) is added.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere for 20 hours.

-

Upon completion, the reaction mixture is filtered through a suction filter, and the filtrate is concentrated under reduced pressure to yield the crude product.

-

Boc Protection: The crude 3-hydroxyazetidine is dissolved in a suitable solvent (e.g., a mixture of dioxane and water), and sodium bicarbonate is added, followed by di-tert-butyl dicarbonate (Boc₂O).

-

The mixture is stirred for approximately 15 hours to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.

Protocol 2: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

The oxidation of the hydroxyl group to a ketone is a crucial step to enable further functionalization through reactions like the Horner-Wadsworth-Emmons olefination.[1]

Experimental Protocol:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH₂Cl₂, 200 mL), a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) are added at a temperature between -15 °C and 5 °C.

-

A mixture of potassium bicarbonate (104 g) and sodium hypochlorite (86 g, 12% aqueous solution) in water (389 mL) is then slowly added, and the reaction is stirred for 30 minutes.

-

The organic layer is separated, washed, dried, and concentrated to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol 3: Synthesis of tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate

This protocol details the Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, a versatile handle for further chemical transformations.[1]

Experimental Protocol:

-

To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL), a 1 M solution of potassium tert-butoxide in THF (128.5 mL) is slowly added under a hydrogen atmosphere at -5 °C and stirred for 3 hours.

-

A solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) is then added, and the mixture is stirred for an additional 2 hours at -5 °C.

-

The reaction is warmed to room temperature and stirred for 16 hours.

-

Work-up and purification by chromatography provides tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Deprotection of N-Boc-Azetidine Derivatives

The removal of the Boc group is a critical step to liberate the azetidine nitrogen for subsequent reactions, such as N-alkylation or N-arylation.

Protocol 4: Acid-Catalyzed Deprotection of N-Boc-Azetidines

Acidic conditions are commonly employed for the efficient removal of the Boc protecting group.[1][4]

Experimental Protocol (using HCl in Dioxane):

-

Dissolve the N-Boc-azetidine derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.

-

Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 eq).[4]

-

Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[4]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the deprotected azetidine.[4]

-

Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.[4]

Experimental Protocol (using Trifluoroacetic Acid - TFA):

-

Dissolve the N-Boc-azetidine derivative (1.0 eq) in dichloromethane.[4]

-

Add TFA (e.g., 5-10 eq) to the solution at 0 °C.[4]

-

Stir the reaction mixture at room temperature for 1-3 hours.[4]

-

Concentrate the mixture under reduced pressure to remove the excess TFA and solvent.[4]

Quantitative Data of Boc-Protected Azetidine Derivatives

The following table summarizes key quantitative data for a selection of Boc-protected azetidine derivatives, compiled from various literature sources.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR) | Reference |

| tert-Butyl 3-aminoazetidine-1-carboxylate |

| C₉H₁₈N₂O₂ | 186.25 | 99 | - | ¹H NMR (CDCl₃): δ 1.50 (s, 9H) | [2] |

| tert-Butyl 3-oxoazetidine-1-carboxylate |

| C₈H₁₃NO₃ | 171.19 | - | 49-52 | - | [5] |

| Methyl (1-Boc-3-(azetidin-1-yl)azetidin-3-yl)acetate | - | C₁₄H₂₄N₂O₄ | 284.35 | 64 | 79.3–80.4 | ¹H-NMR (700 MHz, CDCl₃): δH ppm 1.45 (s, 9H), 2.05 (p, J = 7.2 Hz, 2H), 2.55 (s, 2H), 3.29 (t, J = 7.2 Hz, 4H), 3.69 (s, 3H), 3.69–3.86 (m, 2H), 3.94–4.06 (m, 2H) | [6] |

| Methyl (1-Boc-3-(3-hydroxyazetidin-1-yl)azetidin-3-yl)acetate | - | C₁₄H₂₄N₂O₅ | 300.35 | 62 | - | ¹³C-NMR (176 MHz, CDCl₃): δC ppm 28.4, 40.7, 51.7, 53.0–54.5, 56.9, 57.7, 61.1, 79.9, 156.3, 170.9 | [6] |

| 1-Boc-azetidine-3-carboxylic acid |

| C₉H₁₅NO₄ | 201.22 | - | - | - | [7] |

| 1-Boc-2-phenylazetidine | - | C₁₄H₁₉NO₂ | 233.31 | - | - | ¹H NMR (600 MHz, CDCl₃) δ 1.22-1.44 (m, 9H), 2.13 (m, 1H), 2.62 (m, 1H), 3.99 (t like, J = 7.6 Hz, 2H), 5.18 (m, 1H), 7.24-7.27 (m, 1H), 7.33-7.35 (m, 4H). ¹³C NMR (150 MHz, CDCl₃) δ 25.6, 28.2, 46.4, 65.6, 79.4, 125.8, 127.2, 128.3, 142.5, 156.5. | [8] |

Visualizing Synthetic Pathways and Biological Mechanisms

Multi-Step Synthesis of a Baricitinib Intermediate

The following diagram illustrates a multi-step synthetic workflow for a key intermediate of Baricitinib, a Janus kinase (JAK) inhibitor. This showcases the strategic use of Boc-protection and subsequent functionalization of the azetidine ring.[1][9]

Caption: Multi-step synthesis of a key azetidine intermediate for Baricitinib.

Azetidine Derivatives as Kinase Inhibitors: A Representative Signaling Pathway

Azetidine-containing molecules have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer.[10] The following diagram illustrates a simplified, representative signaling cascade that can be targeted by azetidine-based kinase inhibitors.

References

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 3. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]